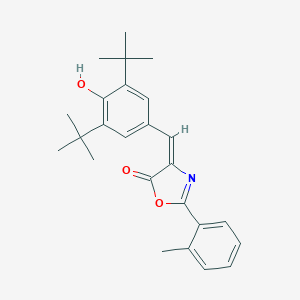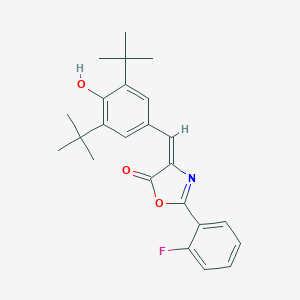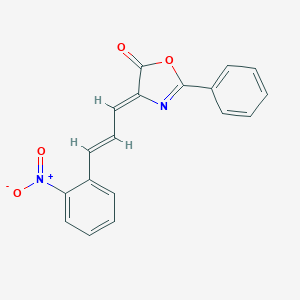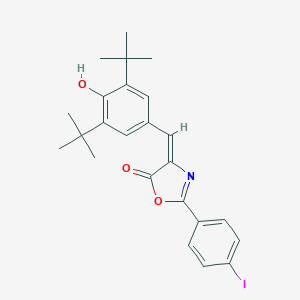![molecular formula C29H32N2O2 B401451 3-[4'-(hexyloxy)[1,1'-biphenyl]-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole](/img/structure/B401451.png)
3-[4'-(hexyloxy)[1,1'-biphenyl]-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C29H32N2O2 and a molecular weight of 440.58 g/mol . It is a member of the oxadiazole family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Métodos De Preparación
The synthesis of 3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate biphenyl and phenyl derivatives with oxadiazole precursors under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. It may act as an electron donor or acceptor in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 3-[4’-(Methoxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole
- 3-[4’-(Ethoxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The hexyloxy group in 3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole provides unique solubility and electronic properties, making it suitable for specific applications in materials science and electronics .
Propiedades
Fórmula molecular |
C29H32N2O2 |
|---|---|
Peso molecular |
440.6g/mol |
Nombre IUPAC |
3-[4-(4-hexoxyphenyl)phenyl]-5-(4-propylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C29H32N2O2/c1-3-5-6-7-21-32-27-19-17-24(18-20-27)23-13-15-25(16-14-23)28-30-29(33-31-28)26-11-9-22(8-4-2)10-12-26/h9-20H,3-8,21H2,1-2H3 |
Clave InChI |
UOUMAFPRBZWTAC-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CCC |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-(3-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401368.png)
![(5Z)-2-amino-5-[(4-bromo-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B401371.png)
![(4E)-2-(4-tert-butylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401373.png)
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B401374.png)
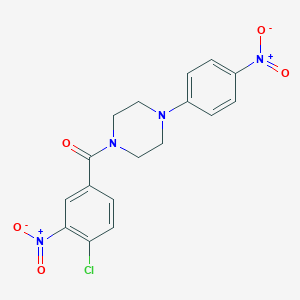
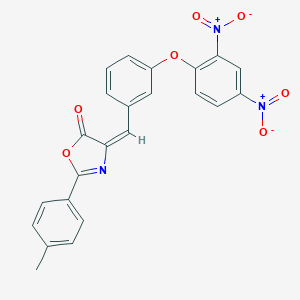
![(4E)-2-(3-nitrophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401381.png)
![4-[3-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B401382.png)
![2-(4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401383.png)
